molecular formula C9H8N2OS B1400936 [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol CAS No. 1340574-52-8

[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol

Cat. No. B1400936
CAS RN: 1340574-52-8
M. Wt: 192.24 g/mol
InChI Key: HRRZIYSZZKAVOA-UHFFFAOYSA-N
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Description

The compound “[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol” is a derivative of pyridine and thiazole . Pyridine and thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, there are related compounds that have been synthesized. For instance, two new metal(II) complexes with a ligand based on a pyridine thiazolone group were prepared and characterized . Another study reported the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives .

Scientific Research Applications

Receptor Antagonism in Learning and Memory Studies

Studies have explored the role of receptor antagonists, such as mGlu5 and mGlu1, in learning and memory. The effects of selective antagonists like MTEP and EMQMCM were examined in the context of negatively reinforced learning paradigms, highlighting the diverse roles of mGlu1 and mGlu5 receptors in such processes (Gravius et al., 2005).

Nociceptin/Orphanin FQ Peptide Receptor Studies

The novel and selective NOP antagonist, LY2940094, has been studied for its therapeutic benefits in conditions like obesity, eating disorders, and depression. The research details NOP receptor occupancy post-administration of LY2940094 in rats and humans, offering insights into its potential as a potent and selective NOP antagonist (Raddad et al., 2016).

Therapeutic Strategies in Methanol Poisoning

Fomepizole has been highlighted as a therapeutic strategy in pediatric methanol poisoning cases, serving as a potent inhibitor of alcohol dehydrogenase. This strategy potentially offers a safe and valid alternative to traditional treatments, marking a significant advancement in the management of methanol poisoning scenarios (Brabander et al., 2005).

Pharmacokinetic Analysis in Poisoning Treatment

The pharmacokinetics of 4-methylpyrazole (4-MP) in the treatment of acute adult and pediatric methanol/ethylene glycol poisoning have been studied. This research provides a comprehensive overview of the blood and tissue levels of 4-MP, contributing valuable information to the field of toxicology and emergency medicine (Wallemacq et al., 2004).

properties

IUPAC Name

(4-pyridin-2-yl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRZIYSZZKAVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol
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